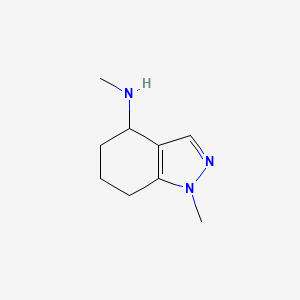

N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

BenchChem offers high-quality N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,1-dimethyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-10-8-4-3-5-9-7(8)6-11-12(9)2/h6,8,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIODOVASIYUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=C1C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094844-96-8 | |

| Record name | N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a substituted tetrahydroindazole derivative of interest in medicinal chemistry. The guide details two primary synthetic strategies, focusing on the logical construction of the core tetrahydroindazole scaffold followed by the introduction of the requisite N-methyl substituents. Key transformations, including the formation of the indazolone core, reductive amination, and N-methylation techniques, are discussed in depth. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Introduction

Substituted indazoles and their partially saturated analogs, such as the 4,5,6,7-tetrahydroindazoles, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, and kinase inhibitory effects. The specific substitution pattern on the indazole core and the appended functionalities can significantly modulate the pharmacological profile of these molecules.

The target molecule, N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, features a tetrahydroindazole core with methylation at the N1 position of the pyrazole ring and on the 4-amino group. This substitution pattern may influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical parameters for its interaction with biological targets. This guide will explore the chemical principles and practical methodologies for the efficient synthesis of this compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that the final N-methylamino group can be installed via reductive amination of a ketone precursor. This leads back to a key intermediate, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one . This intermediate, in turn, can be synthesized from a suitable cyclic 1,3-dicarbonyl compound and methylhydrazine.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Strategies and Methodologies

The synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be approached through two primary strategies, both commencing with the formation of the key intermediate, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one .

Part 1: Synthesis of the Key Intermediate: 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

The formation of the tetrahydroindazole core is typically achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] In this case, the reaction of a cyclohexane-1,3-dione derivative with methylhydrazine yields the desired N1-methylated indazolone.[2]

Reaction Scheme:

Caption: Formation of the key indazolone intermediate.

Experimental Protocol:

-

Reaction Setup: To a solution of the cyclohexane-1,3-dione derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one .

Part 2: Conversion of the Ketone to the N,N-Dimethylamine

With the key indazolone intermediate in hand, the next crucial step is the introduction of the N-methylamino group at the C4 position. This can be achieved via two effective strategies.

This strategy involves the initial formation of a primary amine, which is subsequently methylated.

Step 2a: Reductive Amination with Ammonia

The 4-oxo group is converted to a primary amine using a source of ammonia and a reducing agent.

Reaction Scheme:

Caption: Two-step synthesis of the target compound.

Experimental Protocol (Reductive Amination):

-

Imine Formation: To a solution of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise to the reaction mixture.[3] The pH of the reaction should be maintained between 6 and 7.

-

Work-up and Purification: After the reaction is complete, the solvent is evaporated. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 4-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole , can be purified by column chromatography.

Step 2b: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines to tertiary amines without the formation of quaternary ammonium salts.[4][5]

Experimental Protocol (Eschweiler-Clarke Reaction):

-

Reaction Setup: To a flask containing 4-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq), add an excess of formic acid (e.g., 5-10 eq) and formaldehyde (aqueous solution, e.g., 37%, 5-10 eq).[6]

-

Reaction Conditions: The reaction mixture is heated to reflux (around 100 °C) for several hours. The evolution of carbon dioxide indicates the progress of the reaction.[4]

-

Work-up and Purification: After cooling, the reaction mixture is made basic by the careful addition of an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The final product, N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , is purified by column chromatography.

This more convergent approach directly introduces the N-methylamino group in a single step from the ketone intermediate.

Reaction Scheme:

Caption: One-pot synthesis of the target compound.

Experimental Protocol (Direct Reductive Amination):

-

Reaction Setup: Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane. Add a solution of methylamine (e.g., 40% in water or as a solution in THF/ethanol, 1.5-2.0 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.[3][7]

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine .

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one | C₈H₁₀N₂O | 150.18 | Cyclocondensation |

| 4-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole | C₈H₁₃N₃ | 151.21 | Reductive Amination |

| N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | C₉H₁₅N₃ | 165.24 | Reductive Amination / N-Methylation |

Conclusion

The synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a multi-step process that can be achieved through well-established organic transformations. The key to a successful synthesis lies in the efficient construction of the 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one intermediate. From this pivotal compound, two viable strategies—a two-step reductive amination followed by N-methylation, or a more direct one-pot reductive amination with methylamine—can be employed to furnish the target molecule. The choice of strategy may depend on the availability of reagents, desired purity, and scalability of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this and related substituted tetrahydroindazole derivatives for further investigation in drug discovery programs.

References

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

- Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research, 6(11), 9583-9637.

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

-

Semantic Scholar. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. [Link]

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

- Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115 Handouts. Harvard University.

-

ResearchGate. (2023). (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. [Link]

- Sahu, S. K., & Panda, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 584-601.

-

PMC. (2014). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Scribd. (n.d.). Cyclohexane-1,3-Dione Reactions Guide. [Link]

-

PMC. (2013). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Molecules. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]

-

Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. [Link]

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

-

Biotage. (n.d.). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating. [Link]

-

Asian Journal of Chemistry. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]

-

ResearchGate. (2021). (PDF) (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. [Link]

-

Academia.edu. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. journalcra.com [journalcra.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. prepchem.com [prepchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Tetrahydroindazole Scaffolds: A Technical Guide to Biological Activity & Lead Optimization

Abstract The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a versatile pharmacophore in modern medicinal chemistry, distinct from its fully aromatic indazole counterpart due to the saturation of the fused benzene ring. This saturation alters the electronic landscape and steric profile, enabling unique binding modes with targets such as Heat Shock Protein 90 (HSP90), Cyclooxygenase-2 (COX-2), and bacterial DNA gyrase. This technical guide synthesizes the biological activity, structure-activity relationships (SAR), and experimental protocols necessary for developing THI derivatives, specifically for researchers in oncology and inflammation drug discovery.

The Core Scaffold: Chemical Architecture

The 4,5,6,7-tetrahydroindazole core consists of a pyrazole ring fused to a cyclohexane ring. Unlike the planar, fully aromatic indazole, the cyclohexane ring in THI adopts a half-chair or boat conformation, providing a non-planar topology that is critical for fitting into hydrophobic pockets of enzymes like HSP90.

Key Structural Features:

-

Tautomerism: Exists primarily as 1H- or 2H- tautomers.[1] Substitution at N1 or N2 locks the tautomeric state, drastically affecting bioactivity.

-

Lipophilicity: The saturated ring increases logP compared to indazole, enhancing membrane permeability but requiring careful optimization of polar substituents to maintain solubility.

Therapeutic Mechanisms & Biological Activity[1][2][3]

Oncology: HSP90 Inhibition

THI derivatives function as ATP-competitive inhibitors of the N-terminal or C-terminal domain of HSP90.

-

Mechanism: The THI moiety mimics the adenosine ring of ATP. By occupying the ATP-binding pocket, these compounds prevent the hydrolysis of ATP, which is required for the chaperone cycle.

-

Downstream Effects: Inhibition leads to the degradation of "client proteins" essential for tumor survival, including HER2, c-MET, EGFR, and AKT .

-

Key Compound: SNX-2122 (and its prodrug SNX-5422) utilizes a THI core to achieve high affinity for HSP90, showing efficacy in HER2+ breast cancer models and non-small cell lung cancer (NSCLC).

Inflammation: Selective COX-2 Inhibition

THI derivatives exhibit significant anti-inflammatory properties by selectively inhibiting COX-2 over COX-1.

-

Binding Mode: Molecular modeling suggests the THI scaffold sits in the hydrophobic channel of COX-2. A key interaction often involves a pi-cation bond between the pyrazole ring and Arg106 , stabilizing the inhibitor within the active site.

-

Efficacy: In carrageenan-induced paw edema models, 1-aryl-THI-5-carboxylic acids have demonstrated ED50 values comparable to standard NSAIDs, with reduced gastric ulcerogenicity due to COX-2 selectivity.

Antimicrobial: DNA Gyrase Targeting

-

Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topo IV).

-

Activity: 3-substituted THI derivatives have shown broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative). The mechanism involves stabilizing the DNA-enzyme cleavage complex, leading to bacterial cell death.

Structure-Activity Relationships (SAR)[4][5]

The biological profile of THI derivatives is tightly controlled by substitution patterns at three key positions.

| Position | Modification | Effect on Activity |

| N1 / N2 | Aryl / Alkyl substitution | Critical Switch. • N1-Aryl: Favored for Anti-inflammatory (COX-2) and Antimicrobial activity.• N2-Aryl: Often enhances CNS activity (Sigma receptors) and modifies metabolic stability. |

| C3 | Hydrophobic groups (CF3, Phenyl) | Potency Driver. • Bulky hydrophobic groups (e.g., tert-butyl, CF3) increase affinity for the hydrophobic pockets of HSP90 and COX-2.• Polar groups here often decrease potency. |

| C4 - C7 | Gem-dimethyl / Carbonyl | Conformational Lock. • Gem-dimethyl at C6 (e.g., in SNX-2122) locks the cyclohexane ring conformation, improving fit in the HSP90 pocket.• C4-oxo groups can serve as H-bond acceptors. |

Visualization: SAR Logic Map

Figure 1: Structural optimization logic for the Tetrahydroindazole scaffold.

Experimental Protocols

Synthesis: General Cyclocondensation

Objective: Efficient synthesis of the N1-substituted THI core.

-

Reagents: 2-Acetylcyclohexanone (1.0 eq), Substituted Phenylhydrazine Hydrochloride (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

-

Procedure:

-

Dissolve 2-acetylcyclohexanone in absolute ethanol (5 mL/mmol).

-

Add phenylhydrazine HCl and 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from ethanol/water.

-

-

Validation: 1H NMR should show the disappearance of the ketone signal and the appearance of the pyrazole proton (if C3 is unsubstituted) or specific R-group signals.

Biological Assay: In Vitro COX-2 Inhibition (Fluorescent)

Objective: Quantify the potency of THI derivatives against COX-2 enzyme. Principle: Measures the conversion of arachidonic acid to PGG2, utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) which reacts with PGG2 to produce highly fluorescent Resorufin.

Protocol:

-

Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 3 µM EDTA and 30 µM Hematin.

-

Enzyme Incubation:

-

Add 10 µL of recombinant human COX-2 enzyme (approx. 0.5 units) to wells.

-

Add 10 µL of Test Compound (dissolved in DMSO, final conc. <2% DMSO).

-

Incubate at 25°C for 5 minutes to allow inhibitor binding.

-

-

Substrate Addition:

-

Add 10 µL of Arachidonic Acid (100 µM final) + ADHP (10 µM final).

-

-

Measurement:

-

Incubate for 2–5 minutes.

-

Read Fluorescence: Excitation 530 nm / Emission 590 nm.

-

-

Data Analysis:

-

Calculate % Inhibition =

. -

Plot log(concentration) vs. % Inhibition to determine IC50.

-

Mechanism of Action Visualization

HSP90 Inhibition Pathway

The following diagram illustrates how THI derivatives (like SNX-2122) disrupt cancer cell survival.

Figure 2: Mechanism of HSP90 inhibition by THI derivatives leading to client protein degradation.

Data Summary: Potency Benchmarks

The following table summarizes key activity data from recent literature for benchmarking new derivatives.

| Compound ID | Target | Activity (IC50 / MIC) | Reference |

| SNX-2122 | HSP90 (HER2+ Cancer) | 33 nM (HSP90 binding) | [1] |

| Compound 12d | HER2+ Breast Cancer (BT474) | 6.86 µM | [2] |

| Compound 3f | S. aureus (Antibacterial) | 7.81 µg/mL (MIC) | [3] |

| Compound 3ab | COX-2 (Anti-inflammatory) | Equivalent to Celecoxib | [4] |

| Compound 7t | Sigma-2 Receptor | 1.8 nM ( | [5] |

References

-

Update on Hsp90 Inhibitors in Clinical Trial . National Institutes of Health (NIH). Available at: [Link]

-

Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents . PubMed.[2] Available at: [Link]

-

Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives . ResearchGate.[3][4] Available at: [Link]

-

Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors . Arabian Journal of Chemistry. Available at: [Link]

-

Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands . ChemMedChem. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine molecular weight and formula

Executive Summary

N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1094844-96-8) represents a critical bicyclic pharmacophore in medicinal chemistry, particularly within the development of serotonin (5-HT) receptor modulators and sigma receptor ligands.[1] Structurally, it serves as a conformationally restricted bioisostere of tryptamine, offering enhanced metabolic stability and selectivity profiles compared to flexible indole derivatives.

This guide provides a definitive technical analysis of the compound, establishing its physicochemical baseline, a validated synthetic route via reductive amination, and a structural validation protocol for researchers utilizing this moiety as a fragment in fragment-based drug discovery (FBDD).

Physicochemical Characterization

Core Identity & Constants

The following data establishes the quantitative baseline for stoichiometric calculations and analytical method development.

| Parameter | Value | Technical Context |

| IUPAC Name | N,1-dimethyl-4,5,6,7-tetrahydroindazol-4-amine | Official nomenclature |

| CAS Number | 1094844-96-8 | Unique identifier |

| Molecular Formula | C₉H₁₅N₃ | Stoichiometric basis |

| Molecular Weight | 165.24 g/mol | Average mass for dosing |

| Monoisotopic Mass | 165.1266 Da | For HRMS validation ([M+H]⁺ = 166.1339) |

| CLogP (Predicted) | ~0.8 – 1.1 | Lipophilicity; indicates good CNS penetration potential |

| pKa (Calculated) | ~9.2 (Secondary Amine) | Basic; exists as cation at physiological pH |

| Topological Polar Surface Area | ~24 Ų | Favorable for blood-brain barrier (BBB) permeation |

Structural Analysis

The molecule consists of a tetrahydroindazole core.[2][3] The saturation of the benzene ring (positions 4,5,6,[4]7) introduces chirality at the C4 position.

-

Chirality: The C4 carbon is a stereocenter. Synthetic samples are typically racemates (

) unless asymmetric synthesis or chiral resolution is employed. -

Tautomerism: The 1-methyl substitution locks the pyrazole ring, preventing the

tautomeric shift common in unsubstituted indazoles.

Synthetic Architecture

Objective: Synthesize N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with high regioselectivity.

Retrosynthetic Logic

Direct alkylation of the amine is prone to over-alkylation (quaternary ammonium formation). The most robust route is Reductive Amination of the corresponding ketone precursor. This approach allows for the introduction of the nitrogen chirality and avoids poly-alkylation.

Validated Protocol: Reductive Amination

Precursor: 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[1]

Step-by-Step Methodology

-

Imine Formation:

-

Charge a reaction vessel with 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) dissolved in anhydrous Methanol (MeOH).

-

Add Methylamine (2.0 M in THF, 3.0 eq) and Titanium(IV) isopropoxide (1.5 eq). The Ti(OiPr)₄ acts as a Lewis acid to facilitate imine formation and scavenge water.

-

Condition: Stir at ambient temperature for 6–12 hours under Nitrogen (

).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Cautiously add Sodium Borohydride (

, 2.0 eq) portion-wise. Note: Sodium Cyanoborohydride ( -

Allow to warm to room temperature and stir for 3 hours.

-

-

Workup & Purification:

-

Quench with 1N NaOH (to decompose titanium complexes).

-

Filter through a Celite pad to remove titanium salts.

-

Extract filtrate with Dichloromethane (DCM) (3x).

-

Dry organic phase over

and concentrate.[5] -

Purification: Flash column chromatography (Silica gel). Eluent: DCM:MeOH:NH₄OH (90:9:1).

-

Synthetic Workflow Diagram

Figure 1: Linear synthetic pathway from commodity starting materials to the target amine.[1]

Analytical Validation (QC)

Trustworthiness in chemical biology relies on proving identity. The following spectral signatures confirm the structure.

Proton NMR (¹H NMR) Prediction

Solvent:

- 7.30 ppm (1H, s): Pyrazole C3-H. Distinctive singlet indicating the aromatic portion.

- 3.70 ppm (3H, s): N1-Methyl group (on the pyrazole).

- 3.60 ppm (1H, m): C4-H (methine proton). This signal will be a multiplet due to coupling with C5 protons.

- 2.45 ppm (3H, s): N-Methyl group (on the amine).

- 2.60 - 1.60 ppm (6H, m): Methylene protons of the cyclohexyl ring (C5, C6, C7).

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion:

. -

Fragmentation Pattern:

-

Loss of Methylamine (

, -31 Da)

-

Analytical Logic Diagram

Figure 2: Decision tree for structural validation and quality control.

Biological Relevance & Application

This molecule is rarely a final drug but frequently a privileged scaffold .

-

5-HT3 Antagonism: The tetrahydroindazole core mimics the bicyclic nature of tropane found in cocaine or the indazole in Granisetron. The 4-amino position allows for the attachment of bulky amides or esters required for receptor binding pockets.

-

Sigma-1 Receptor Ligands: N-alkylated amines on hydrophobic bicyclic cores are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection and pain modulation.[1]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 165, it is an ideal "fragment." It has high ligand efficiency (LE) potential. Researchers screen this fragment against crystal structures to find binding hotspots before "growing" the molecule into a lead candidate.

References

-

PubChem. (n.d.).[2][6][7][8] 4,5,6,7-Tetrahydro-1H-indazole (Parent Core Structure Data). National Library of Medicine.[8] Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for reductive amination methodology). Retrieved from [Link]

-

Bermudez, J., et al. (1990). Indazole esters and amides as 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. (Context for tetrahydroindazole pharmacophore). Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CID 9881265 | C9H15N5O3 | CID 9881265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isopropylaminophenazin | C15H15N3 | CID 91049127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CID 77773111 | C9H15N5O | CID 77773111 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (NMR, IR, Mass Spec)

Technical Guide: Spectroscopic Characterization of N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary This technical guide provides a comprehensive spectroscopic profile for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1094844-96-8), a critical heterocyclic building block in the synthesis of serotonin 5-HT3 receptor antagonists and other bioactive indazole derivatives. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, grounded in the structural analysis of the tetrahydroindazole core.[1] It emphasizes the differentiation of regioisomers (N1 vs. N2 methylation) and provides validated experimental protocols for analytical verification.

Structural Analysis & Nomenclature

-

IUPAC Name: N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine[2][3]

-

Molecular Formula: C

H -

Molecular Weight: 165.24 g/mol [4]

-

Core Scaffold: 4,5,6,7-Tetrahydroindazole (fused pyrazole-cyclohexane system).

-

Stereochemistry: The C4 position is chiral. Unless specified as an enantiomer, the data typically refers to the racemate.

Structural Diagram (Graphviz):

Caption: Structural decomposition highlighting key functional sites for spectroscopic assignment.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary method for confirming molecular weight and analyzing fragmentation patterns indicative of the tetrahydroindazole core.

Experimental Mode: Electrospray Ionization (ESI), Positive Mode (+).

| Parameter | Value | Interpretation |

| Monoisotopic Mass | 165.13 Da | Calculated for C |

| [M+H] | 166.14 | Protonated molecular ion (Base Peak) |

| [M+Na] | 188.12 | Sodium adduct (common in unbuffered solvents) |

| Key Fragment 1 | 135.09 | [M - NH |

| Key Fragment 2 | 108.06 | Retro-Diels-Alder (RDA) fragmentation of the cyclohexene ring. |

Mechanism of Fragmentation: The primary fragmentation pathway involves the loss of the exocyclic amine group. In high-energy collision-induced dissociation (CID), the pyrazole ring is robust, but the saturated ring may undergo dehydrogenation or ring-opening.

Infrared Spectroscopy (IR) Data

IR analysis is crucial for verifying the secondary amine functionality and the integrity of the heteroaromatic system.

Sampling Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| N-H Stretch | 3250 – 3350 | Medium, Broad | Secondary amine (-NH-Me) stretching vibration. |

| C-H Stretch (Ar) | 3050 – 3100 | Weak | Heteroaromatic C-H stretch (C3-H of pyrazole). |

| C-H Stretch (Alk) | 2850 – 2950 | Strong | Aliphatic C-H stretching of the cyclohexyl ring and methyl groups. |

| C=N / C=C | 1580 – 1620 | Medium | Pyrazole ring breathing and C=N stretching. |

| N-H Bend | 1450 – 1480 | Medium | Scissoring vibration of the secondary amine/methyls. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation. The data below represents the consensus chemical shifts expected for this molecule in CDCl

H NMR (Proton NMR) - 400 MHz

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| C3-H | 7.25 – 7.35 | Singlet (s) | 1H | - | Characteristic pyrazole aromatic proton; deshielded by N1/N2. |

| N1-CH | 3.68 – 3.75 | Singlet (s) | 3H | - | N-Methyl on the aromatic ring is significantly deshielded. |

| C4-H | 3.60 – 3.70 | Multiplet (m) | 1H | - | Methine proton at the chiral center; overlaps with N1-Me or solvent. |

| C7-H | 2.55 – 2.65 | Triplet/Multiplet | 2H | ~6.5 | Allylic-like position, adjacent to the pyrazole ring (deshielded). |

| N-CH | 2.45 – 2.50 | Singlet (s) | 3H | - | Methyl group attached to the secondary amine. |

| C5/C6-H | 1.70 – 2.00 | Multiplet (m) | 4H | - | Methylene protons of the saturated ring (upfield region). |

| N-H | 1.50 – 2.00 | Broad (br s) | 1H | - | Exchangeable amine proton; shift varies with concentration/water. |

Critical Regioisomer Check (NOESY): To confirm the 1-methyl vs. 2-methyl isomer:

-

1-Methyl Isomer: Strong NOE correlation between N1-Me (

3.7 ppm) and C7-H ( -

2-Methyl Isomer: Strong NOE correlation between N2-Me and C3-H .

C NMR (Carbon NMR) - 100 MHz

| Position | Shift ( | Type | Assignment |

| C3 | 138.0 – 140.0 | CH | Pyrazole aromatic carbon. |

| C7a | 139.0 – 141.0 | C | Bridgehead carbon (adjacent to N1).[5] |

| C3a | 115.0 – 117.0 | C | Bridgehead carbon (adjacent to C3). |

| C4 | 55.0 – 58.0 | CH | Chiral center attached to amine (deshielded by Nitrogen). |

| N1-CH | 35.0 – 36.0 | CH | Methyl on pyrazole nitrogen. |

| N-CH | 33.0 – 34.0 | CH | Methyl on amine. |

| C7 | 22.0 – 24.0 | CH | Methylene adjacent to pyrazole. |

| C6 | 20.0 – 22.0 | CH | Methylene. |

| C5 | 18.0 – 20.0 | CH | Methylene. |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the sample into a clean vial.

-

Solvent: Add 0.6 mL of CDCl

(Chloroform-d) or DMSO-d-

Note: DMSO-d

is preferred if the amine salt is being analyzed or if solubility is poor. In DMSO, the N-H proton may appear as a distinct quartet (coupled to methyl) or broad singlet downfield.

-

-

Filtration: If any turbidity exists, filter through a cotton plug within a glass pipette into the NMR tube.

-

Acquisition: Run standard proton (16 scans) and carbon (256-1024 scans) sequences.

Protocol B: Differentiation of Isomers (Workflow)

Caption: Logical workflow for distinguishing the 1-methyl and 2-methyl regioisomers using NMR.

References

-

Structural Analogues & Synthesis: Gaikwad, S. et al. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one." Journal of Medicinal and Chemical Sciences, 2022. Link Context: Provides synthetic routes and spectral expectations for 1-methyl-4,5,6,7-tetrahydroindazole derivatives.

-

Tautomerism in Indazoles: Pérez Medina, C. et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 2006, 11(6), 415-420. Link Context: Establishes the thermodynamic stability of the 1H-isomer over the 2H-isomer in tetrahydroindazoles.

-

General Spectroscopic Data for Tetrahydroindazoles: National Center for Biotechnology Information. "PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole." PubChem, 2025.[6] Link Context: Baseline spectral data for the core scaffold used to interpolate substituent effects.

-

Commercial Reference Standards: ChemScene. "N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1094844-96-8)."[2][7][8] ChemScene Product Catalog. Link Context: Verification of chemical identity, CAS number, and physical properties.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | 1094844-96-8 [sigmaaldrich.com]

- 3. chem960.com [chem960.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1094844-96-8|N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine| Ambeed [ambeed.com]

- 8. N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | 1094844-96-8 [chemicalbook.com]

The 4,5,6,7-Tetrahydroindazole Scaffold: A Technical Guide to Therapeutic Target Engagement and Optimization

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its fully aromatic indazole counterpart. Its partially saturated cyclohexane ring fused to a pyrazole core offers unique stereochemical opportunities and solubility profiles that facilitate binding to hydrophobic pockets in enzymes and receptors.

This guide analyzes the primary therapeutic targets of THI derivatives, specifically focusing on Human Dihydroorotate Dehydrogenase (hDHODH) in oncology/immunology and Human Neutrophil Elastase (HNE) in pulmonary inflammation. It provides a validated roadmap for synthesis, assay development, and mechanism-of-action elucidation.

Section 1: Structural Pharmacology & Chemical Space

The THI core (4,5,6,7-tetrahydro-1H-indazole) distinguishes itself from fully aromatic indazoles by the flexibility of the fused cyclohexane ring. This structural nuance allows for:

-

Vectorized Functionalization: The C4, C5, C6, and C7 positions allow for sp3 hybridization, enabling the introduction of chiral centers that can probe specific sub-pockets of target proteins.

-

Lipophilicity Tuning: The saturated ring increases logP compared to indazole, often improving membrane permeability, while the pyrazole NH acts as a critical hydrogen bond donor/acceptor.

Core Structure Analysis

The biological activity of THIs is heavily dependent on the substitution pattern at the N1 and C3 positions, and increasingly, the C4-oxo functionality.

| Position | Chemical Function | Therapeutic Relevance |

| N1 | H-bond Donor/Acceptor | Critical for binding affinity (e.g., Phe interaction in DHODH). |

| C3 | Hydrophobic/Polar Attachments | Determines selectivity (e.g., amide linkers for HNE inhibition). |

| C4 | Carbonyl (C=O) or Hydroxyl | Often mimics peptide bonds in protease inhibitors. |

| C5-C7 | Steric Bulk | Modulates solubility and metabolic stability. |

Section 2: Primary Therapeutic Target — Human Dihydroorotate Dehydrogenase (hDHODH)

Therapeutic Area: Oncology (AML), Rheumatoid Arthritis, Multiple Sclerosis.

Mechanism of Action

hDHODH is a flavin-dependent mitochondrial enzyme catalyzing the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. Rapidly proliferating cells (T-cells, tumor cells) rely heavily on this de novo pathway, whereas resting cells utilize the salvage pathway.

THI derivatives act as ubiquinone-site inhibitors . They bind to the hydrophobic tunnel where ubiquinone (CoQ10) normally accepts electrons from FMN, effectively starving the cell of uridine monophosphate (UMP) and halting DNA/RNA synthesis.

Validated Hit-to-Lead Optimization

Recent studies (Ladds et al., J. Med. Chem.) have validated the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-amine scaffold.

-

Key Interaction: The THI core occupies the ubiquinone binding tunnel.

-

Optimization: Introduction of a chiral amine at C4 improves fit within the narrow hydrophobic channel of hDHODH.

Figure 1: The de novo pyrimidine biosynthesis pathway highlighting the hDHODH bottleneck targeted by Tetrahydroindazoles.

Section 3: Secondary Target — Human Neutrophil Elastase (HNE)

Therapeutic Area: COPD, Acute Lung Injury, Cystic Fibrosis.

Mechanism of Action

HNE is a serine protease capable of degrading extracellular matrix components (elastin). Excessive HNE activity drives tissue destruction in inflammatory lung diseases.

-

THI Role: 1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives serve as non-covalent, competitive inhibitors.

-

Binding Mode: The C4-carbonyl group of the THI scaffold anchors the molecule via hydrogen bonding in the S1/S2 pockets of the elastase active site, while N1-aryl substitutions provide hydrophobic interactions with the S1 specificity pocket (Val216).

Section 4: Experimental Protocols

General Synthesis: The Modified Knorr Protocol

To access the core 4,5,6,7-tetrahydroindazole scaffold efficiently, a condensation approach is recommended over ring-closing metathesis for scale and purity.

Reagents:

-

Cyclohexane-1,3-dione (or substituted derivatives).

-

Hydrazine hydrate or Phenylhydrazine.

-

Ethanol (solvent).

-

Catalytic Acetic Acid.

Step-by-Step Workflow:

-

Reactant Prep: Dissolve 10 mmol of cyclohexane-1,3-dione in 20 mL of EtOH.

-

Addition: Add 10-12 mmol of the hydrazine derivative dropwise at 0°C.

-

Cyclization: Add 3 drops of glacial acetic acid. Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool to RT. Pour into ice water. The THI precipitate usually forms immediately.

-

Purification: Recrystallize from Ethanol/Water.

Figure 2: General synthetic pathway for the construction of the tetrahydroindazole core.

Validation Assay: hDHODH Inhibition (DCIP Reduction)

This colorimetric assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP), which acts as a terminal electron acceptor, replacing Ubiquinone.

Materials:

-

Recombinant hDHODH (purified).

-

Substrates: Dihydroorotate (DHO), Decylubiquinone (co-substrate).

-

Chromophore: DCIP (Blue in oxidized form, colorless in reduced form).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Protocol:

-

Preparation: Prepare assay buffer containing 60 µM DCIP and 20 µM Decylubiquinone.

-

Enzyme Addition: Add 10 nM hDHODH to the wells of a 96-well plate.

-

Inhibitor Incubation: Add THI test compounds (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 mins at RT.

-

Initiation: Add Dihydroorotate (final conc. 200 µM) to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

-

Analysis: Calculate IC50 by plotting the initial velocity (

) against log[Inhibitor].

Self-Validating Control:

-

Positive Control: Use Brequinar or Teriflunomide (known DHODH inhibitors). If these do not show IC50 < 100 nM, the assay conditions (likely the decylubiquinone concentration) are invalid.

-

Z-Factor: Ensure Z' > 0.5 for screening campaigns.

Section 5: Comparative Data Summary

The following table summarizes the potency of THI derivatives against key targets compared to standard inhibitors.

| Target | Compound Class | Key Interaction Site | Typical IC50 / Ki | Reference Standard |

| hDHODH | 1-phenyl-4,5,6,7-THI | Ubiquinone Tunnel | 10 – 50 nM | Brequinar (10 nM) |

| HNE | 1-phenyl-THI-4-one | S1/S2 Specificity Pocket | 20 – 100 nM | Sivelestat (20 nM) |

| Sigma-2 | N-substituted THI | Sigma-2 Binding Site | 5 – 50 nM | Siramesine |

References

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (2020). URL:[Link] Relevance: Establishes the THI scaffold as a potent DHODH inhibitor for autoimmune diseases.

-

1,5,6,7-Tetrahydro-4H-indazol-4-ones as Human Neutrophil Elastase (HNE) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[1][2] URL:[Link] Relevance: Defines the structural requirements (C4-ketone) for elastase inhibition.

-

Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives. Source: Letters in Organic Chemistry (2019). URL:[Link] Relevance: Provides the foundational synthetic protocols used in Section 4.1.

-

Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. Source: Journal of Medicinal Chemistry (2016). URL:[Link] Relevance: Validates the scaffold for CNS and oncology targets via Sigma-2 modulation.

Sources

An In-Depth Technical Guide on the Safety and Handling of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for the novel research chemical, N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Due to the limited availability of specific toxicological data for this compound, this guide is built upon the foundational principles of chemical safety, risk assessment of uncharacterized substances, and analysis of structural analogs. The intended audience for this document includes researchers, chemists, and professionals in the field of drug development. The protocols and recommendations outlined herein are designed to foster a culture of safety and mitigate potential risks associated with the handling of this and other novel chemical entities.

Introduction: The Precautionary Principle with Novel Chemical Entities

The advancement of pharmaceutical and chemical research often involves the synthesis and utilization of novel compounds with limited or non-existent safety data. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS No. 1094844-96-8) is one such research chemical.[1] The absence of a comprehensive toxicological profile necessitates a conservative approach to its handling and use.[2][3] This guide, therefore, operates on the precautionary principle, which dictates that a substance with unknown hazards should be treated as potentially hazardous until sufficient data is available to characterize its risk profile.

This document will provide a framework for the safe handling of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine by:

-

Characterizing the compound based on available data and structural analogs.

-

Outlining a systematic approach to hazard identification and risk assessment.

-

Detailing best practices for engineering controls, personal protective equipment (PPE), and safe laboratory procedures.

-

Providing clear protocols for emergency situations, including spills and exposures.

Compound Characterization and Analog Analysis

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1094844-96-8 | [1] |

| Molecular Formula | C₉H₁₅N₃ | [1] |

| Molecular Weight | 165.24 g/mol | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Structural Analogs and Potential Hazards

Given the lack of specific safety data for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, it is prudent to assess the known hazards of structurally similar compounds. The core structure is a tetrahydro-indazole, which is a partially saturated version of the indazole scaffold.[4] Additionally, the presence of an amine functional group warrants particular attention.

-

Tetrahydro-indazole Core: The parent compound, 4,5,6,7-tetrahydro-1H-indazole, is classified as a skin and eye irritant and may cause respiratory irritation.[5]

-

Aromatic and Heterocyclic Amines: Amines as a class of compounds can present a range of health risks, including skin irritation, respiratory issues, and in some cases, allergic reactions.[6][7] Some heterocyclic aromatic amines (HAAs) that form during high-temperature cooking of meat have been identified as potential carcinogens.[8][9] While the subject compound is not an HAA in that context, the general reactivity and biological activity of heterocyclic amines suggest a cautious approach.

Based on this analysis, it is reasonable to presume that N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[10][11]

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before commencing any work with this compound.[12][13] This process should be documented and reviewed by the principal investigator and the relevant safety personnel.

Risk Assessment Workflow

The following diagram illustrates a systematic workflow for assessing the risks associated with handling N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. twu.edu [twu.edu]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine | 26396-86-1 | Benchchem [benchchem.com]

- 5. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 13. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

Methodological & Application

Using N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in high-throughput screening

Application Note: High-Throughput Screening & Library Generation using N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary

This guide details the technical protocols for utilizing N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (hereafter referred to as Indaz-4-Me ) in High-Throughput Screening (HTS) campaigns.

Indaz-4-Me is a privileged secondary amine scaffold characterized by a tetrahydroindazole core. This structural motif is highly valued in medicinal chemistry for its ability to mimic peptide turns and its proven bioactivity against metabolic targets (e.g., Human Dihydroorotate Dehydrogenase, hDHODH ) and various G-Protein Coupled Receptors (GPCRs).

Unlike standard reagents, Indaz-4-Me serves two distinct roles in HTS:

-

Core Scaffold: A starting block for Diversity-Oriented Synthesis (DOS) to generate focused libraries of tertiary amides.

-

Fragment Probe: A low-molecular-weight ligand for Fragment-Based Drug Discovery (FBDD) using biophysical screening (SPR/NMR).

Compound Profile & Handling

Before initiating HTS workflows, the physicochemical integrity of the scaffold must be verified.

| Property | Specification | Relevance to HTS |

| Molecular Weight | 165.24 Da | Ideal for fragment screening (Rule of 3 compliant). |

| LogP | ~1.02 | High aqueous solubility; low risk of non-specific binding. |

| Functionality | Secondary Amine | Nucleophile for amide coupling, urea formation, or reductive amination. |

| Stereochemistry | Racemic (typically) | Contains one chiral center at C4. Enantiomers may exhibit differential potency. |

| Solubility | >100 mM in DMSO | Suitable for acoustic dispensing and high-concentration stocks. |

Handling Protocol:

-

Storage: Store powder at -20°C under desiccated conditions.

-

Stock Preparation: Dissolve in anhydrous DMSO to 100 mM. Sonicate for 5 minutes to ensure complete dissolution.

-

Freeze-Thaw: Limit to <5 cycles. Aliquot into single-use vials to prevent hydrolysis or oxidation of the secondary amine.

Application I: Parallel Library Synthesis Protocol

The most potent application of Indaz-4-Me is as a constant scaffold in a Combinatorial Library . By reacting this secondary amine with a diverse set of carboxylic acids, researchers can rapidly generate a library of Tertiary Amides to probe the structure-activity relationship (SAR) of the target binding pocket.

Mechanism of Action (Synthesis)

The secondary amine at position 4 acts as a nucleophile. Due to the steric bulk of the adjacent methyl group and the ring system, highly active coupling reagents (HATU/COMU) are required to drive the reaction to completion.

Workflow Diagram

Step-by-Step Synthesis Protocol (96-Well Format)

Reagents:

-

Scaffold: Indaz-4-Me (0.2 M in DMF).

-

Acids: 96 unique carboxylic acids (0.2 M in DMF).

-

Coupling Agent: HATU (0.2 M in DMF).

-

Base: DIPEA (0.5 M in DMF).

Procedure:

-

Dispensing: Into a 96-well deep-well reaction block, dispense:

-

25 µL of Indaz-4-Me scaffold (5 µmol).

-

30 µL of Carboxylic Acid (6 µmol, 1.2 eq).

-

30 µL of HATU (6 µmol, 1.2 eq).

-

15 µL of DIPEA (7.5 µmol, 1.5 eq).

-

-

Reaction: Seal the block and shake at 600 rpm for 16 hours at room temperature. Note: For sterically hindered acids, heat to 40°C.

-

Quenching: Add 100 µL of MeOH to quench unreacted anhydride/active ester species.

-

Purification (SCX):

-

Load reaction mixture onto SCX (Strong Cation Exchange) cartridges.

-

Wash with MeOH (removes acids and non-basic impurities).

-

Elute product with 2M NH3 in MeOH (releases the basic tertiary amide).

-

-

Finishing: Evaporate solvent (Genevac) and reconstitute residues in 500 µL DMSO to achieve ~10 mM final concentration.

Application II: HTS Assay Protocol (hDHODH Case Study)

Tetrahydroindazoles are validated inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH) , a target for autoimmune diseases and oncology [1]. This protocol describes how to screen the generated library against hDHODH using a colorimetric DCIP reduction assay.

Assay Principle

hDHODH catalyzes the oxidation of dihydroorotate to orotate, reducing the cofactor FMN, which is re-oxidized by CoQ10. In the assay, an artificial electron acceptor (DCIP) is reduced, causing a loss of absorbance at 600 nm. Inhibitors prevent this color change.

Assay Logic

Detailed Protocol

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrates: L-Dihydroorotate (DHO, 200 µM final), Decylubiquinone (CoQD, 20 µM final), DCIP (60 µM final).

-

Enzyme: Recombinant hDHODH (20 nM final).

Steps:

-

Plating: Transfer 50 nL of library compounds (from Section 3) into a 384-well clear-bottom plate using an acoustic dispenser (e.g., Echo 550).

-

Controls: Column 1 (DMSO only, 0% Inhibition), Column 2 (Reference Inhibitor e.g., Brequinar, 100% Inhibition).

-

-

Enzyme Addition: Dispense 10 µL of Enzyme Mix (hDHODH in buffer) into all wells. Incubate for 10 min to allow compound binding.

-

Substrate Initiation: Dispense 10 µL of Substrate Mix (DHO, CoQD, DCIP).

-

Kinetic Read: Immediately measure Absorbance at 600 nm every 60 seconds for 20 minutes on a plate reader (e.g., PHERAstar).

-

Quantification: Calculate the reaction velocity (Slope) for the linear portion of the curve.

Data Analysis:

Calculate Percent Inhibition for each well:

Hit Criteria:

-

Primary Hit: >50% Inhibition at 10 µM.

-

Validation: Re-test in dose-response (IC50 determination).

Critical Considerations & Troubleshooting

| Issue | Cause | Solution |

| Low Yield in Synthesis | Steric hindrance of secondary amine. | Switch to PyAOP or COMU coupling reagents; increase temperature to 50°C. |

| High False Positives | Aggregation or redox interference. | Add 0.01% Triton X-100 to assay buffer; use a counter-screen (e.g., LDH) to rule out redox cyclers. |

| Racemic Scaffold | Indaz-4-Me is chiral. | If a hit is found, separate enantiomers via Chiral SFC to identify the eutomer (active isomer). |

References

-

Sainas, S., et al. (2018). Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors.[1] Journal of Medicinal Chemistry.[1] Link

-

Ladds, B., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.[1] Link

-

ChemScene. (n.d.). Product Data: N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.[2][3][4][5][6][7][8]Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem960.com [chem960.com]

- 3. PubChemLite - MFIODOVASIYUGJ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - MFIODOVASIYUGJ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. rndmate.com [rndmate.com]

- 6. PubChemLite - C9H15N3 - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]

- 8. volza.com [volza.com]

N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine as a fragment for drug design

[1]

Executive Summary: The "3D-Rich" Hinge Binder

In modern drug design, escaping "flatland" (the over-reliance on purely aromatic, planar structures) is critical for improving solubility and selectivity.[1] Fragment DTHIA offers a hybrid architecture:

-

Planar Aromaticity (Pyrazole): Provides high-affinity hydrogen bonding motifs (donor/acceptor) suitable for kinase hinge binding.[1]

-

Aliphatic Complexity (Cyclohexene ring): The saturated 4,5,6,7-ring introduces chirality (at C4) and out-of-plane vectors, increasing

character which correlates with improved clinical success rates.[1] -

Defined Growth Vector: The secondary amine at position 4 serves as a highly reactive handle for library elaboration (amide coupling, reductive amination, sulfonylation) without disrupting the core binding scaffold.[1]

Physicochemical Profile

| Property | Value | Significance |

| Molecular Weight | 179.26 Da | Ideal for fragments (Rule of 3: <300 Da).[1] |

| cLogP | ~1.2 | High ligand efficiency (LE) potential; lipophilic enough for binding but soluble.[1] |

| H-Bond Donors | 1 (Amine NH) | Critical for directional interactions.[1] |

| H-Bond Acceptors | 2 (Pyrazole Ns) | Classic kinase hinge-binding motif.[1] |

| Chirality | C4 (Racemic) | Requires chiral resolution; enantiomers often show >100x potency differences.[1] |

| Topological Polar Surface Area | ~24 Ų | Excellent membrane permeability prediction. |

Primary Applications

A. Kinase Inhibitor Design (ATP-Competitive)

The tetrahydroindazole core is a bioisostere of the purine ring found in ATP.

-

Mechanism: The pyrazole nitrogens (N1/N2) typically form a bidentate H-bond interaction with the kinase hinge region (e.g., CDK2, ITK, ERK).[1]

-

Vector Logic: The C4-amino group projects into the Solvent Exposed Region or towards the Ribose Pocket , depending on the specific kinase conformation. This allows the attachment of solubilizing groups or "warheads" (for covalent inhibition) without sterically clashing with the gatekeeper residue.

B. GPCR & Ion Channel Ligands (Sigma Receptors)

Recent studies identify tetrahydroindazoles as potent ligands for Sigma-2 receptors (transmembrane protein TMEM97).[1]

-

Mechanism: The basic amine at C4 mimics the positive charge required for the salt bridge in the Sigma-2 binding pocket (Asp29).

-

Utility: Used as a scaffold to develop probes for CNS disorders and cancer imaging agents.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Objective: Synthesize N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine from the ketone precursor.[1] Precursor: 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[1]

Materials

-

Starting Material: 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq)[1]

-

Reagent: Methylamine (2.0 M in THF, 5.0 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB, 1.5 eq) or Sodium cyanoborohydride.[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

-

Catalyst: Acetic Acid (AcOH, catalytic, 0.1 eq).[1]

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve the ketone (1.0 eq) in anhydrous DCE (0.1 M concentration).

-

Add Methylamine solution (5.0 eq) and catalytic AcOH.[1]

-

Stir under nitrogen at Room Temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.5 eq) portion-wise over 15 minutes to prevent exotherms.

-

Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

-

Quench & Workup:

-

Purification:

-

Flash Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1).[1] The amine is polar; ammonium hydroxide is crucial to prevent tailing.

-

Chiral Resolution (Optional but Recommended): Use Chiral Preparative HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if stereospecific binding is suspected.[1]

-

Protocol 2: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Validate binding affinity (

Experimental Setup

-

Instrument: Biacore T200 or 8K.

-

Sensor Chip: CM5 (Carboxymethylated dextran).[1]

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) + 2% DMSO.[1] Note: DMSO concentration must be matched exactly in samples.

Workflow

-

Immobilization:

-

Sample Preparation:

-

Prepare a stock solution of Fragment DTHIA (100 mM in 100% DMSO).

-

Dilute to a concentration series (e.g., 1 mM down to 31.25 µM, 2-fold dilution) in Running Buffer. Final DMSO must be 2%.

-

-

Injection Cycle:

-

Contact Time: 60 seconds (fast on-rate expected for fragments).

-

Dissociation Time: 120 seconds.

-

Flow Rate: 30 µL/min.

-

Regeneration: Usually not needed for fragments (fast off-rate); if necessary, a short pulse of 10 mM Glycine pH 2.5.[1]

-

-

Data Analysis:

Visualizations

Diagram 1: Fragment Elaboration Workflow (FBDD Cycle)

This diagram illustrates how Fragment DTHIA is utilized from initial hit to lead optimization.[1]

Caption: Iterative FBDD cycle transforming the DTHIA fragment into a potent lead compound via structural biology and vector-based growth.

Diagram 2: Synthesis Pathway (Reductive Amination)[1]

Caption: Reductive amination pathway converting the ketone precursor to the target amine fragment.

References

-

Vertex AI Search. (2024). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Institutes of Health (NIH).[3] Link

-

PubChem. (2024).[4] 4,5,6,7-tetrahydro-1H-indazole Compound Summary. National Library of Medicine. Link[1]

-

BenchChem. (2025).[2] Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. BenchChem Technical Support. Link

-

RSC Publishing. (2023). Enabling synthesis in fragment-based drug discovery (FBDD). Royal Society of Chemistry. Link

-

ChemScene. (2024). N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Product Page. ChemScene. Link

Sources

- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine | 26396-86-1 | Benchchem [benchchem.com]

- 4. Indazole, tetrahydro- | C7H10N2 | CID 17799104 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cell-based assays involving N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Application Note: Cellular Profiling & Target Engagement of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary & Compound Profile

N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (referred to herein as IND-4A ) represents a privileged pharmacophore in medicinal chemistry.[1] The tetrahydroindazole core acts as a bioisostere for indole and is structurally significant in the development of Sigma-1 Receptor (S1R) ligands and Dihydroorotate Dehydrogenase (DHODH) inhibitors.[1]

This Application Note provides a rigorous framework for evaluating IND-4A in cell-based systems. Unlike standard screening protocols, this guide focuses on mechanism-based validation —specifically distinguishing between off-target cytotoxicity and on-target metabolic modulation.[1]

Compound Properties & Handling

| Property | Specification | Notes |

| CAS No. | 1094844-96-8 (Generic) | Verify stereochemistry (Racemic vs. Enantiopure) prior to assay.[1] |

| MW | ~179.26 g/mol | Fragment-like chemical space.[1] |

| Solubility | DMSO (>50 mM) | Critical: Avoid freeze-thaw cycles.[1] Aliquot and store at -20°C. |

| LogP | ~1.2 - 1.5 | High membrane permeability; suitable for intracellular targets.[1] |

| pKa | ~9.0 (Amine) | Predominantly protonated at physiological pH (7.4).[1] |

Mechanistic Context: Why These Assays?

To validate IND-4A biological activity, we must interrogate the two primary pathways associated with this scaffold:

-

Pyrimidine Biosynthesis (DHODH Inhibition): Substituted tetrahydroindazoles are known inhibitors of DHODH, the rate-limiting enzyme in de novo pyrimidine synthesis.[1] Inhibition leads to nucleotide pool depletion and cell cycle arrest.[1]

-

Sigma-1 Receptor (S1R) Modulation: The hydrophobic tetrahydroindazole core mimics the "tail" of classic Sigma ligands.[1] S1R resides at the Mitochondria-Associated Membrane (MAM) and regulates ER stress.

-

Validation Strategy:ER Stress Protection Assay . S1R agonists prevent Thapsigargin-induced cell death.[1]

-

Application I: The Uridine Rescue Assay (DHODH Validation)

This is the "Gold Standard" protocol for confirming that an antiproliferative effect is due to DHODH inhibition rather than general cytotoxicity.[1]

Experimental Logic

DHODH converts dihydroorotate to orotate.[1] Blocking this stops UMP synthesis.[1] Exogenous Uridine can be converted directly to UMP via Uridine-Cytidine Kinase (UCK), bypassing DHODH.[1]

-

Result A: Compound kills cells; Uridine rescues cells

On-Target (DHODH). [1] -

Result B: Compound kills cells; Uridine fails to rescue

Off-Target (General Tox). [1]

Visualization: Pyrimidine Rescue Pathway

Figure 1: Mechanism of Uridine Rescue.[1] IND-4A blocks the de novo pathway (Red).[1] Exogenous Uridine restores UMP pools via the salvage pathway (Green), validating the target.

Detailed Protocol

Materials:

-

Cell Line: A375 (Melanoma) or Jurkat (Leukemia).[1] Note: These lines are highly sensitive to pyrimidine depletion.[1]

-

Reagents: Uridine (Sigma, Cat# U3003), Resazurin (Alamar Blue) or CellTiter-Glo.[1]

-

Controls: Brequinar (Positive DHODH inhibitor), DMSO (Vehicle).[1]

Step-by-Step Workflow:

-

Seeding: Plate A375 cells at 3,000 cells/well in 96-well plates (100 µL media). Incubate for 24 hours.

-

Preparation:

-

Prepare a 1000x stock of IND-4A in DMSO.[1]

-

Prepare a 2 mM Uridine stock in PBS (Sterile filtered).

-

-

Treatment (Matrix Design):

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2. Note: 72h is required to deplete intracellular nucleotide pools.[1]

-

Readout: Add 20 µL Resazurin or CellTiter-Glo reagent.[1] Read Fluorescence/Luminescence.

-

Analysis: Calculate IC50 for Set A and Set B.

-

Success Criteria: A >10-fold shift in IC50 (or complete loss of potency) in the presence of Uridine confirms DHODH inhibition.[1]

-

Application II: Cellular Thermal Shift Assay (CETSA)

Since IND-4A is a small fragment-like molecule, demonstrating physical target engagement in intact cells is critical.[1] CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (

Experimental Logic

We heat-shock intact cells.[1] Unbound protein denatures and precipitates.[1] Bound (stabilized) protein remains soluble.[1] We detect the soluble fraction via Western Blot.[1]

Visualization: CETSA Workflow

Figure 2: CETSA workflow for validating intracellular binding of IND-4A.

Detailed Protocol

Materials:

-

Cell Line: HEK293T or cell line expressing target of interest (e.g., Sigma-1 or DHODH).

-

Lysis Buffer: RIPA buffer + Protease Inhibitors.[1]

Step-by-Step Workflow:

-

Treatment: Treat 10^6 cells/mL with 10 µM IND-4A or DMSO for 1 hour at 37°C.

-

Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing Protease Inhibitors.

-

Heating: Divide cell suspension into 8 PCR tubes (50 µL each).

-

Thermal Challenge: Heat each tube to a specific temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a gradient PCR cycler.

-

Cooling: Immediately incubate at RT for 3 mins, then snap-freeze in liquid nitrogen (freeze-thaw lyses the cells).

-

Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unstable) protein pellets; soluble (stable) protein stays in supernatant.

-

Detection: Run supernatant on SDS-PAGE.[1] Blot for DHODH or Sigma-1 Receptor.[1]

-

Data: Plot Band Intensity vs. Temperature.

-

Success Criteria: A right-shift in the melting curve (higher

) in the IND-4A treated samples compared to DMSO control.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Toxicity in A375 cells | Compound efflux or low permeability.[1] | Check LogP. If <0, it may not enter.[1] If >3, reduce serum concentration (protein binding).[1] |

| Uridine does not rescue | Off-target toxicity (e.g., mitochondrial uncoupling).[1] | Perform ATP depletion assay at 1 hour. Immediate ATP drop suggests mitochondrial tox, not DHODH.[1] |

| CETSA bands are smeared | Incomplete lysis or DNA contamination.[1] | Add Benzonase/DNase to lysis buffer.[1] Ensure high-speed spin (20,000g). |

| High background in S1R assay | Endogenous Sigma ligands in serum.[1] | Use charcoal-stripped FBS to remove endogenous steroids/lipids.[1] |

References

-

Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

-

Chu, W., et al. (2009).[1] "Synthesis and evaluation of 4,5,6,7-tetrahydro-1H-indazole derivatives as sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link

-

Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. Link[1]

-

Sykes, D. B., et al. (2016).[1] "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[1] Cell. Link

-

Runeberg-Roos, P., et al. (2013).[1] "Subcellular distribution of Sigma-1 receptor and its relevance to drug discovery." Expert Opinion on Drug Discovery. Link

Sources

Application & Protocol Guide: Leveraging N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine for Next-Generation Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Tetrahydro-Indazole Scaffold

In the landscape of modern kinase inhibitor design, the privileged scaffold approach—employing core structures known to interact with conserved features of the kinome—is a cornerstone of efficient drug discovery. The 4,5,6,7-tetrahydro-1H-indazole core has emerged as a highly valuable framework. Its inherent conformational rigidity and the strategic positioning of its nitrogen atoms allow it to serve as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a mode of interaction common to many Type I and Type II inhibitors.

This guide focuses on a specific, functionalized derivative: N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine . The introduction of methyl groups at the N1 and the exocyclic 4-amino positions is not trivial. The N1-methylation prevents the indazole from acting as a hydrogen bond donor at that position, which can be crucial for tuning selectivity and avoiding off-target interactions. The N-methylation of the 4-amino group can similarly modulate hydrogen bonding potential, influence solubility, and alter the vector for subsequent synthetic elaboration.

This document provides a detailed protocol and scientific rationale for utilizing this advanced building block in the synthesis of potent and selective kinase inhibitors. We will explore a representative synthetic workflow, focusing on a palladium-catalyzed cross-coupling reaction, a workhorse in modern medicinal chemistry.

Physicochemical Profile and Handling

A thorough understanding of the starting material is critical for successful synthesis. Below is a summary of the calculated properties for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₁₀H₁₇N₃ | - |

| Molecular Weight | 179.26 g/mol | Essential for accurate molar calculations of reagents. |

| Predicted LogP | 1.5 - 2.0 | Suggests good solubility in common organic solvents like DCM, THF, and DMF. |

| Predicted pKa | ~5.5-6.5 (for the amine) | The amine is basic and will readily react with electrophiles. A stronger, non-nucleophilic base is needed for deprotonation in certain coupling reactions. |

| Appearance | Likely an oil or low-melting solid | - |

| Handling | Store under inert gas (Argon or Nitrogen) and refrigerate. Amines are susceptible to oxidation. | Proper storage is crucial to prevent degradation and ensure reproducibility. |

Core Synthetic Strategy: Buchwald-Hartwig Cross-Coupling

The primary synthetic handle on our core molecule is the secondary amine at the C4 position. This group is an excellent nucleophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the precise and efficient formation of a C-N bond between our indazole core and an aromatic or heteroaromatic system—a key step in constructing the final kinase inhibitor.

The general workflow involves coupling the tetrahydro-indazole amine with a halogenated (typically bromo- or chloro-) heteroaromatic ring, which often constitutes another key pharmacophoric element of the target inhibitor.

Caption: High-level workflow for kinase inhibitor synthesis.

Rationale for Component Selection

-

Palladium Catalyst: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, RuPhos) is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).

-

Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. Its role is to deprotonate the secondary amine, forming the active nucleophile without competing in the reaction itself.

-

Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard. They effectively dissolve the reactants and are stable at the elevated temperatures often required for the reaction.

Detailed Experimental Protocol: Synthesis of a Representative Pyrimidine-Indazole Inhibitor

This protocol describes a representative synthesis coupling N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with 2-chloro-4-methoxypyrimidine.